molecular formula C16H27NO B13886870 4-methoxy-2-methyl-N-octylaniline

4-methoxy-2-methyl-N-octylaniline

Cat. No.: B13886870
M. Wt: 249.39 g/mol
InChI Key: UNXZOEGELNNNNM-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-octylaniline is an organic compound with the molecular formula C16H27NO It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and an octyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-octylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylaniline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-octylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups (if present) to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

4-methoxy-2-methyl-N-octylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-octylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups can influence its binding affinity and specificity towards these targets. Additionally, the octyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylaniline: Lacks the octyl group, resulting in different physical and chemical properties.

    4-methoxy-2-nitroaniline: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.

    4-methoxy-N-octylaniline: Similar structure but without the methyl group at the 2-position.

Uniqueness

4-methoxy-2-methyl-N-octylaniline is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, along with the octyl group on the nitrogen atom. This combination of substituents imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

4-methoxy-2-methyl-N-octylaniline

InChI

InChI=1S/C16H27NO/c1-4-5-6-7-8-9-12-17-16-11-10-15(18-3)13-14(16)2/h10-11,13,17H,4-9,12H2,1-3H3

InChI Key

UNXZOEGELNNNNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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